4-Aminobutyric-4,4-d2 Acid
Overview
Description
Preparation Methods
The synthesis of 4-Aminobutyric-4,4-d2 Acid involves several methods:
Chemical Synthesis: One common method involves the use of potassium phthaloyl imine and γ-chloroprene cyanogen or butyrolactone as raw materials.
Hydrolysis of Pyrrolidone: Pyrrolidone is hydrolyzed through calcium hydroxide and ammonium bicarbonate, leading to the ring opening and formation of the desired product.
Light Reaction: Butyric acid and ammonia are used as raw materials, and the product is obtained through a light reaction under X-ray conditions.
Glow Discharge: Propylamine and formic acid are used in a glow discharge process to synthesize the compound.
Chemical Reactions Analysis
4-Aminobutyric-4,4-d2 Acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Cyclization: Intramolecular cyclizations to γ-lactams have been studied, showing rapid reactions under mild conditions.
Scientific Research Applications
4-Aminobutyric-4,4-d2 Acid has numerous applications in scientific research:
Mechanism of Action
4-Aminobutyric-4,4-d2 Acid exerts its effects by binding to GABA receptors in the brain. These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission. The binding of the compound to GABA receptors reduces neuronal excitability, contributing to the overall stability and proper functioning of the nervous system .
Comparison with Similar Compounds
4-Aminobutyric-4,4-d2 Acid can be compared with other similar compounds:
γ-Aminobutyric acid (GABA): The non-deuterated form of the compound, which also acts as an inhibitory neurotransmitter.
γ-Aminobutyric acid-d6: Another deuterium-labeled derivative used in similar research applications.
γ-Aminobutyric acid-13C4: A carbon-labeled derivative used for tracing and studying metabolic pathways.
Properties
IUPAC Name |
4-amino-4,4-dideuteriobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i3D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCSSZJGUNDROE-SMZGMGDZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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